- Novel Combretastatin Analogues Endowed with Antitumor ActivityJournal of Medicinal Chemistry, 2006, 49(11), 3143-3152,
Cas no 894779-32-9 (Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate)

Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate
- 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid ethyl ester
- Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate (ACI)
- DB-265027
- MFCD26954760
- Ethyl7-methoxy-1-methyl-1H-indazole-5-carboxylate
- SB39683
- ethyl 7-methoxy-1-methylindazole-5-carboxylate
- CS-0340511
- AKOS024262228
- 894779-32-9
-
- MDL: MFCD26954760
- インチ: 1S/C12H14N2O3/c1-4-17-12(15)8-5-9-7-13-14(2)11(9)10(6-8)16-3/h5-7H,4H2,1-3H3
- InChIKey: AWSUBQSQVXTTAX-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=C2C=NN(C2=C(OC)C=1)C)OCC
計算された属性
- せいみつぶんしりょう: 234.10044231g/mol
- どういたいしつりょう: 234.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 53.4Ų
Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D374810-1g |
ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate |
894779-32-9 | 96% | 1g |
$620 | 2024-05-24 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0597-5g |
7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid ethyl ester |
894779-32-9 | 97% | 5g |
¥34958.27 | 2025-01-20 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-09807-1g |
ETHYL 7-METHOXY-1-METHYL-1H-INDAZOLE-5-CARBOXYLATE |
894779-32-9 | 95% | 1g |
$605 | 2023-09-07 | |
Chemenu | CM150219-1g |
Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate |
894779-32-9 | 95% | 1g |
$*** | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTTB0081-5G |
ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate |
894779-32-9 | 95% | 5g |
¥ 18,433.00 | 2023-04-13 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0597-1g |
7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid ethyl ester |
894779-32-9 | 97% | 1g |
4223.25CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0597-5g |
7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid ethyl ester |
894779-32-9 | 97% | 5g |
16893CNY | 2021-05-08 | |
eNovation Chemicals LLC | Y1009456-50mg |
7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid ethyl ester |
894779-32-9 | 95% | 50mg |
$190 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1411181-500mg |
7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid ethyl ester |
894779-32-9 | 98% | 500mg |
¥4788.00 | 2024-04-26 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0597-50mg |
7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid ethyl ester |
894779-32-9 | 97% | 50mg |
¥1364.05 | 2025-01-20 |
Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate 合成方法
ごうせいかいろ 1
Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate Raw materials
Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate Preparation Products
Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate 関連文献
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylateに関する追加情報
Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate: A Comprehensive Overview
Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate, with the CAS number 894779-32-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of indazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug discovery. The structure of Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate is characterized by a substituted indazole ring system, with a methoxy group at position 7, a methyl group at position 1, and an ethyl ester substituent at position 5. These structural features contribute to its unique chemical properties and biological functionalities.
The synthesis of Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate involves a series of well-established organic reactions. Typically, the synthesis begins with the preparation of the indazole core, which can be achieved through various methods such as the Paal-Knorr synthesis or the Knorr synthesis. Once the indazole ring is formed, subsequent steps involve the introduction of substituents at specific positions. For instance, the methoxy group at position 7 can be introduced via nucleophilic aromatic substitution or through Friedel-Crafts alkylation, depending on the directing effects of existing substituents. Similarly, the methyl group at position 1 is introduced to enhance the stability and reactivity of the molecule. Finally, the ethyl ester group at position 5 is incorporated to improve solubility and bioavailability.
Recent studies have highlighted the potential of Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate as a promising candidate in anti-cancer drug development. Researchers have demonstrated that this compound exhibits potent anti-proliferative activity against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cells. The mechanism of action involves interference with key cellular processes such as DNA replication and cell cycle regulation. Specifically, Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate has been shown to induce G2/M phase arrest in cancer cells, thereby inhibiting their progression through the cell cycle.
In addition to its anti-cancer properties, Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate has also been investigated for its anti-inflammatory and anti-bacterial activities. Studies have shown that this compound exhibits significant inhibitory effects on pro-inflammatory cytokines such as TNF-alpha and IL6, making it a potential candidate for treating inflammatory diseases like arthritis and inflammatory bowel disease. Furthermore, preliminary antimicrobial assays have revealed moderate activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
The pharmacokinetic profile of Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate has also been evaluated in preclinical models. Oral administration in mice has demonstrated moderate absorption with a bioavailability of approximately 30%. The compound exhibits a relatively long half-life (around 8 hours), which suggests that it could be administered on a twice-daily basis in clinical settings. However, further studies are required to optimize its pharmacokinetic properties and minimize potential toxicities.
From a structural perspective, Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate's indazole core plays a crucial role in its biological activities. Indazoles are known for their ability to interact with various protein targets due to their rigid structure and electron-deficient aromatic system. The methoxy group at position 7 enhances solubility and stability while also contributing to hydrogen bonding interactions with target proteins. The methyl group at position 1 serves to modulate electronic effects within the ring system, further influencing binding affinity and selectivity.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on Ethyl 7-methoxy-1-methyl
894779-32-9 (Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate) 関連製品
- 2228545-93-3(2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine)
- 1903838-12-9(tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate)
- 2229625-43-6(2,2-dimethyl-3-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylcyclopropan-1-amine)
- 2248271-33-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl](methyl)amino}propanoate)
- 1704938-09-9((3S)-3-{(benzyloxy)carbonylamino}-3-(3,4-dimethoxyphenyl)propanoic acid)
- 80228-36-0(3-Chloronaphthalene-2-carbaldehyde)
- 2227795-93-7(2-(1RS,2SR)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid)
- 197160-61-5(N-(2-chloro-5-nitrophenyl)propanamide)
- 2008095-05-2(5-amino-3-(3,3-dichloroprop-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 27913-86-6(4-N,N-bis(2-Hydroxyethyl)aminobenzaldehyde)
